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Quantitative Data Summary

The anti-cancer effects of cyclobenzaprine were characterized through a series of in vitro and in vivo assays.

Table 1: In Vitro Anti-Cancer Effects of Cyclobenzaprine in ESCC Cell Lines

Cell Lines o
Assay Type Key Findings Dependency
Used
Cell Viability (CCK-8) KYSE150, Significant inhibition of Time- and Dose-
Ecal09 proliferation dependent [1]
Colony Formation KYSE150, Inhibited proliferative ability = Dose-dependent [1]
Ecal09
Migration (Transwell, KYSE150, Suppressed migratory Dose-dependent [1]
Scratch) Ecal09 ability

Table 2: In Vivo and Mechanistic Findings
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Investigation Area

Experimental Model

Key Findings

*In Vivo* Efficacy

Safety Profile

Core Mechanism

Downstream Target

Pathway Specificity

DNA Damage
Response

Tumor-bearing nude
mice

Nude mice (histological
exam)

DARTS & CETSA
assays

Proteomics, RT-PCR,
WB

Pathway analysis

Comet assay

Experimental Protocols

Significant inhibition of ESCC tumor growth [1]

No significant damage to heart, liver, spleen, lungs,

or kidneys [1]

Cyclobenzaprine directly binds to JAK1 protein [1]

Downregulates WDHD1 expression via JAK1-STAT3

axis [1]

JAK1-STATS3 specific; not JAK2-STAT3 or PI3K-Akt-
MTOR [1]

Induced DNA damage following WDHD1 knockdown
or Flexeril exposure [1]

The following is a detailed methodology for the key experiments cited in the study [1].

1. Cell Viability and Proliferation Assays

e Purpose: To assess the inhibitory effect of cyclobenzaprine on ESCC cell growth.
e Cell Lines: Human ESCC cell lines KYSE150 and Ecal09.
¢ Reagent: Cell Counting Kit-8 (CCK-8).

e Procedure:

[e]

o

(e]

[¢]

Seed cells in 96-well plates.
Treat with a gradient of cyclobenzaprine concentrations for 24, 48, and 72 hours.
Add CCK-8 solution to each well and incubate for 1-4 hours.

Measure the absorbance at 450 nm using a microplate reader.

¢ Additional Proliferation Assay: For the plate colony formation assay, a low density of cells is
seeded and treated with the drug for 10-14 days. Colonies are then fixed, stained, and counted.

2. Migration Assays
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e Purpose: To evaluate the effect of cyclobenzaprine on ESCC cell migration.
e Scratch Assay:
o Create a confluent monolayer of cells and scratch a wound using a pipette tip.
o Wash off detached cells and add fresh medium containing cyclobenzaprine.
o Monitor and image cell migration into the scratch area at regular intervals (0, 24, 48 hours).
e Transwell Assay:
o Seed serum-starved cells in the upper chamber of a Transwell insert with a porous membrane.
o Add medium with cyclobenzaprine to the upper chamber and place the insert into a lower
chamber containing medium with fetal bovine serum as a chemoattractant.
o After incubation, remove non-migrated cells from the upper membrane surface. Fix, stain, and
image the migrated cells on the lower surface.

3. Target Identification and Binding Assays

e Purpose: To confirm the direct physical interaction between cyclobenzaprine and the JAK1 protein.
¢ Drug Affinity Responsive Target Stability (DARTS) Assay:
o Incubate cell lysates with cyclobenzaprine or a control.
o Digest the lysate-prodrug mixture with pronase. The binding of the drug to its target (JAK1) will
protect it from proteolysis.
o Detect the protected protein (JAK1) by western blotting.
¢ Cellular Thermal Shift Assay (CETSA):
o Treat live cells with cyclobenzaprine or vehicle control.
o Heat the cell aliquots to different temperatures to denature proteins.
o Centrifuge to separate soluble (stable) protein from insoluble (aggregated) protein.
o Analyze the soluble fraction by western blotting for JAK1. A shift in thermal stability (more JAK1
remains soluble at higher temperatures in the drug-treated group) indicates direct binding.

4. In Vivo Efficacy Study

¢ Purpose: To validate the anti-cancer effect of cyclobenzaprine in a live animal model.
¢ Animal Model: Tumor-bearing nude mice.
e Procedure:
o Subcutaneously inject ESCC cells to form tumors.
o Once tumors are palpable, randomize mice into control and treatment groups.
o Administer cyclobenzaprine or vehicle control via a specified route (e.g., intraperitoneal
injection or oral gavage) for the duration of the study.
o Regularly monitor and measure tumor volume and body weight.
o At the endpoint, euthanize the animals, excise and weigh tumors.
o Collect major organs (heart, liver, spleen, lungs, kidneys) for histological examination (H&E
staining) to assess potential toxicity.
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Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed molecular mechanism and the key experimental workflow

used in the study.
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Cyclobenzaprine inhibits JAKI1, blocking STAT3 activation and WDHDI1 expression, suppressing

proliferation and metastasis while inducing DNA damage [1].
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Key experimental workflow for mechanism validation
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Experimental workflow from compound screening to in vivo validation, showing key steps for confirming

cyclobenzaprine's mechanism of action [1].

Key Research Implications

© 2026 Smolecule. All rights reserved. 5/7 Tech Support


https://www.smolecule.com/products/s524709?utm_src=pdf-body-img
https://www.sciencedirect.com/science/article/pii/S0928098725000508
https://www.smolecule.com/products/s524709?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

e Drug Repurposing Potential: Cyclobenzaprine, an already FDA-approved drug, could be rapidly
repositioned as an anti-cancer therapeutic, potentially reducing development time and costs [1].

¢ Novel Mechanism: The discovery of the JAK1-STAT3-WDHD1 axis provides a new signaling
pathway for targeted therapy, especially in ESCC. The role of WDHDL1 in cancer, particularly in the
DNA damage response, merits deeper investigation [1].

¢ Therapeutic Specificity: The study highlights that cyclobenzaprine's effect is specific to the JAK1-
STAT3 pathway and not JAK2-STAT3, which may lead to a more targeted therapeutic profile with
fewer off-target effects [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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